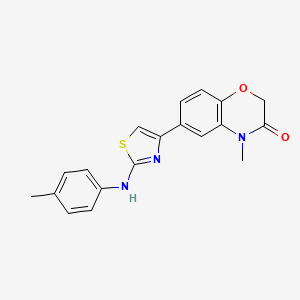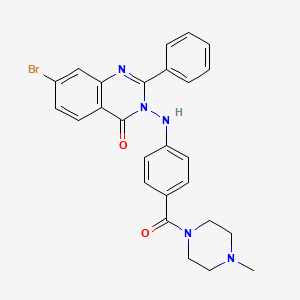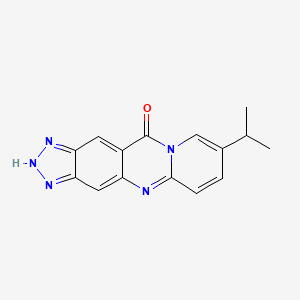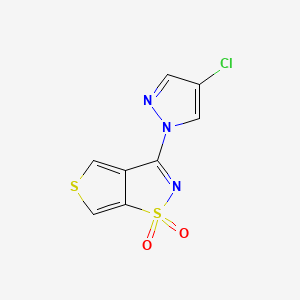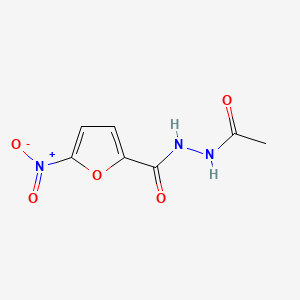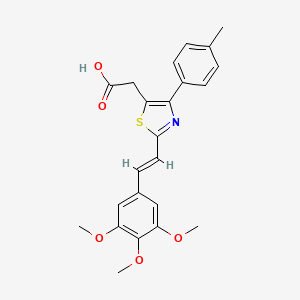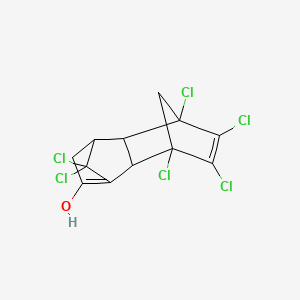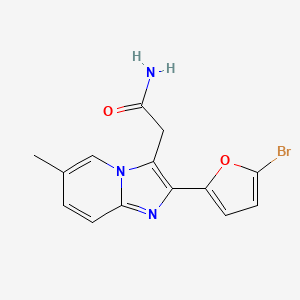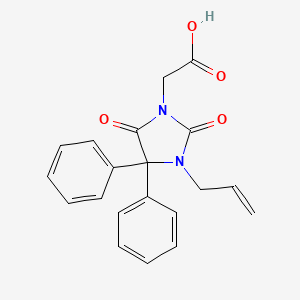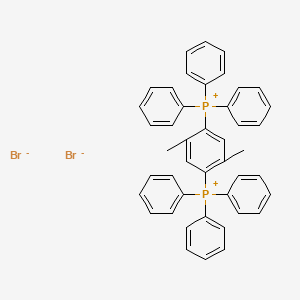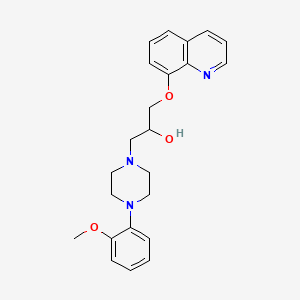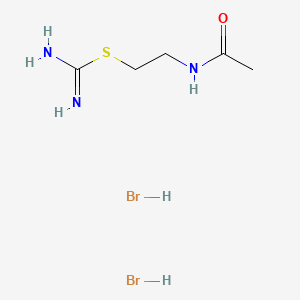
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pseudourea moiety, an acetamidoethyl group, and a thio group, all of which contribute to its distinct chemical behavior.
準備方法
The synthesis of Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide typically involves multiple steps, starting with the preparation of the acetamidoethyl precursor. One common method involves the reaction of 2-acetamidoethylamine with thiourea under controlled conditions to form the desired pseudourea derivative. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The final product is then isolated as a dihydrobromide salt through crystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thio group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, its pseudourea moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
類似化合物との比較
Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide can be compared with other similar compounds, such as:
S-(2-Acetamidoethyl) hexadecanethioate: This compound also contains an acetamidoethyl group and a thio group but differs in its overall structure and applications.
1,2-bis(2-acetamidoethyl) diaziridine: This compound has a similar acetamidoethyl group but features a diaziridine ring, leading to different chemical properties and uses.
特性
CAS番号 |
99515-93-2 |
|---|---|
分子式 |
C5H13Br2N3OS |
分子量 |
323.05 g/mol |
IUPAC名 |
2-acetamidoethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C5H11N3OS.2BrH/c1-4(9)8-2-3-10-5(6)7;;/h2-3H2,1H3,(H3,6,7)(H,8,9);2*1H |
InChIキー |
JKECSQQISISPDT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCSC(=N)N.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


